(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide
CAS No.:
Cat. No.: VC13457994
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1 |
| Standard InChI Key | GICXNEJWZRLKES-MYJWUSKBSA-N |
| Isomeric SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N |
| SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure integrates three critical components:
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A piperidine ring substituted with a benzyl group at the 1-position.
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An ethyl group and propionamide moiety bonded to the piperidine’s 2-ylmethyl nitrogen.
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An (S)-configured amino group at the propionamide’s α-carbon.
This configuration confers chirality, which is pivotal for receptor binding selectivity. The piperidine ring adopts a chair conformation, positioning the benzyl group equatorially to minimize steric strain. The ethyl and propionamide substituents extend axially, facilitating interactions with hydrophobic receptor pockets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉N₃O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide |
| Chiral Centers | 1 (S configuration) |
| Canonical SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence emphasizing stereochemical control:
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Piperidine Functionalization: Benzylation of piperidine via nucleophilic substitution using benzyl chloride and K₂CO₃.
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Amine Alkylation: Reaction of the piperidine’s secondary amine with ethyl bromide to introduce the ethyl group.
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Amide Coupling: Condensation of the resulting amine with (S)-2-aminopropionic acid using EDCI/HOBt as coupling agents.
Yield optimization (typically 65–72%) requires precise temperature control during the amidation step to prevent racemization.
Industrial Production Challenges
Scaling this synthesis presents hurdles:
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Cost Efficiency: Benzyl chloride and EDCI are expensive; alternatives like benzyl bromide or DCC may reduce costs but risk lower yields.
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Purification: Chromatography is necessary to isolate the (S)-enantiomer, complicating large-scale production. Industrial recrystallization protocols using ethanol/water mixtures improve purity to >98%.
Biological Activity and Mechanism of Action
TRPV1 Receptor Antagonism
The compound exhibits nanomolar affinity for TRPV1 receptors (IC₅₀ = 34 nM in rat dorsal root ganglia assays). TRPV1, a non-selective cation channel, mediates pain signaling via capsaicin and heat activation. By occupying the vanilloid-binding site, the compound inhibits Ca²⁺ influx, attenuating neurogenic inflammation.
Table 2: In Vitro Pharmacological Data
| Parameter | Value |
|---|---|
| TRPV1 IC₅₀ | 34 nM |
| Selectivity (vs. TRPA1) | 120-fold |
| Metabolic Stability | t₁/₂ = 45 min (human hepatocytes) |
Analgesic Efficacy in Preclinical Models
In murine models of inflammatory pain (CFA-induced hyperalgesia), oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours. The effect surpassed gabapentin (45% reduction) but showed comparable efficacy to celecoxib. Notably, it lacked the gastrointestinal toxicity associated with NSAIDs.
Structure-Activity Relationship (SAR) Insights
Impact of Substitutions on Piperidine
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Benzyl Group: Removal diminishes TRPV1 affinity by 90%, underscoring its role in hydrophobic interactions.
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Ethyl vs. Methyl: N-Ethyl substitution enhances metabolic stability (t₁/₂ increased from 22 to 45 min) versus N-methyl analogs.
Stereochemical Dependence
The (S)-enantiomer shows 50-fold greater potency than the (R)-form, attributable to optimal hydrogen bonding with TRPV1’s Ser513 residue. Racemic mixtures lose 80% activity, highlighting the necessity of enantiopure synthesis.
Therapeutic Applications and Future Directions
Pain Management
As a TRPV1 antagonist, the compound could treat neuropathic pain, migraine, and osteoarthritis. Phase I trials of analogs (e.g., SB-705498) demonstrated efficacy but faced challenges with hyperthermia, a TRPV1-mediated side effect. Structural modifications to reduce CNS penetration may mitigate this.
Drug Development Challenges
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Bioavailability: Oral bioavailability in rats is 28%, limited by first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation.
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Patent Landscape: Derivatives are covered under WO2019155423A1, emphasizing piperidine modifications for improved selectivity.
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